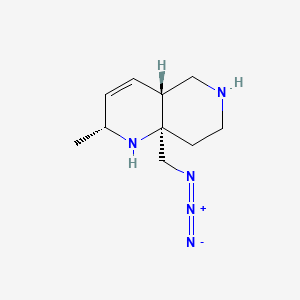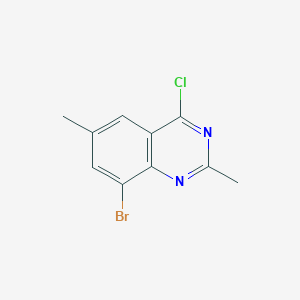
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-フルオロ-2-メチル-1,2,3,4-テトラヒドロキノリン-1-イウム クロリドは、キノリン類に属する化学化合物です。この化合物は、キノリン環の6位にフッ素原子、2位にメチル基が存在することを特徴としています。この化合物は、その独自の化学的性質から、様々な科学研究の応用において頻繁に使用されています。
準備方法
合成ルートと反応条件
(S)-6-フルオロ-2-メチル-1,2,3,4-テトラヒドロキノリン-1-イウム クロリドの合成は、通常、以下の手順が含まれます。
出発物質: 合成は、6-フルオロキノリンや2-メチルキノリンなどの適切な出発物質の選択から始まります。
反応条件: 反応条件は、多くの場合、塩酸などの強酸の使用を伴い、キノリニウムイオンの生成を促進します。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製され、目的の化合物を高純度で得ます。
工業的生産方法
工業的な環境では、(S)-6-フルオロ-2-メチル-1,2,3,4-テトラヒドロキノリン-1-イウム クロリドの製造は、自動反応器と連続フロープロセスを用いた大規模合成によって行われる場合があります。高性能液体クロマトグラフィー (HPLC) などの高度な精製技術を使用することで、様々な用途に適した高純度化合物の生産が保証されます。
化学反応の分析
反応の種類
(S)-6-フルオロ-2-メチル-1,2,3,4-テトラヒドロキノリン-1-イウム クロリドは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されてキノリン誘導体を生成することができます。
還元: 還元反応によって、この化合物はテトラヒドロキノリン誘導体に変換することができます。
置換: 6位のフッ素原子は、適切な試薬を用いて他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
置換: メトキシドナトリウムやエトキシドナトリウムなどの試薬は、置換反応に使用することができます。
主要な生成物
これらの反応から生成される主要な生成物には、様々なキノリンとテトラヒドロキノリン誘導体があり、これらはさらに異なる科学的および工業的な用途に利用することができます。
科学研究の応用
(S)-6-フルオロ-2-メチル-1,2,3,4-テトラヒドロキノリン-1-イウム クロリドは、以下を含む、幅広い科学研究の応用を持っています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されています。
生物学: これは、生物学的プロセスの研究や生化学的アッセイにおけるプローブとして使用されています。
工業: これは、特定の性質を持つ特殊化学品や材料の製造に使用されています。
科学的研究の応用
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
(S)-6-フルオロ-2-メチル-1,2,3,4-テトラヒドロキノリン-1-イウム クロリドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、特定の酵素や受容体に結合することができ、それらの活性を調節し、様々な生物学的効果をもたらします。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
6-フルオロキノリン: 6位にフッ素原子を持つ類似の化合物ですが、メチル基がありません。
2-メチルキノリン: 2位にメチル基を持つ化合物ですが、フッ素原子がありません。
テトラヒドロキノリン: 置換基のない、キノリンの完全に還元された形態。
独自性
(S)-6-フルオロ-2-メチル-1,2,3,4-テトラヒドロキノリン-1-イウム クロリドは、フッ素原子とメチル基の両方が存在することにより、独特です。これらの置換基は、化合物の反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、様々な科学研究の応用における貴重なツールとなっています。
類似化合物との比較
Similar Compounds
6-Fluoroquinoline: A similar compound with a fluorine atom at the 6th position but lacking the methyl group.
2-Methylquinoline: A compound with a methyl group at the 2nd position but lacking the fluorine atom.
Tetrahydroquinoline: A fully reduced form of quinoline without any substituents.
Uniqueness
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride is unique due to the presence of both the fluorine atom and the methyl group, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various scientific research applications.
特性
分子式 |
C10H13ClFN |
|---|---|
分子量 |
201.67 g/mol |
IUPAC名 |
(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium;chloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-2-3-8-6-9(11)4-5-10(8)12-7;/h4-7,12H,2-3H2,1H3;1H/t7-;/m0./s1 |
InChIキー |
UFUBHMKHWBJKMI-FJXQXJEOSA-N |
異性体SMILES |
C[C@H]1CCC2=C([NH2+]1)C=CC(=C2)F.[Cl-] |
正規SMILES |
CC1CCC2=C([NH2+]1)C=CC(=C2)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)

![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)



![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)

![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)

![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)
